molecular formula C12H11BrN2O2 B4558899 N-(2-bromo-4-methylphenyl)-5-methylisoxazole-3-carboxamide

N-(2-bromo-4-methylphenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B4558899
M. Wt: 295.13 g/mol
InChI Key: FXAHBVQJWHRLNB-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-5-methylisoxazole-3-carboxamide is a chemical research tool designed for investigative applications in microbiology and immunology. Compounds based on the 5-methylisoxazole-3-carboxamide scaffold have been identified as valuable starting points for probing bacterial protein translocation, a process essential for bacterial viability . Specifically, synthetic inhibitors derived from this core structure have been developed to target SecA ATPase, a critical bacterial enzyme with no human counterpart, making it a promising avenue for the development of novel antimicrobial agents with a unique mechanism of action . Furthermore, isoxazole derivatives are widely recognized for their significant immunoregulatory potential in research settings . Analogs of this compound class have demonstrated potent immunosuppressive and anti-inflammatory activities in various preclinical models, sometimes exhibiting effects comparable to reference drugs . This makes this compound a compound of interest for researchers studying immune response modulation. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-7-3-4-10(9(13)5-7)14-12(16)11-6-8(2)17-15-11/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAHBVQJWHRLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 2-bromo-4-methylphenylamine with 5-methylisoxazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-5-methylisoxazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Immunomodulatory Properties

Recent studies have highlighted the immunoregulatory effects of isoxazole derivatives, including N-(2-bromo-4-methylphenyl)-5-methylisoxazole-3-carboxamide. These compounds can modulate immune responses, which is crucial for developing treatments for autoimmune diseases and inflammatory conditions.

  • Inhibition of Immune Responses : Isoxazole derivatives have shown the ability to inhibit humoral immune responses and the proliferation of lymphocytes. For instance, certain derivatives were found to suppress TNFα production, indicating their potential as anti-inflammatory agents .
  • T Cell Modulation : Research indicates that these compounds can influence T cell subsets and enhance or suppress specific immune responses. For example, some derivatives facilitated the modulation of T cell composition in lymphoid organs, enhancing humoral immune responses in animal models .

Therapeutic Potential

The therapeutic applications of this compound are being explored in several contexts:

  • Anti-inflammatory Applications : The compound has been studied for its anti-inflammatory properties, showing effectiveness in models of carrageenan-induced inflammation. This suggests potential use in treating conditions characterized by excessive inflammation .
  • Antibacterial Activity : Some studies suggest that isoxazole derivatives exhibit antibacterial properties, making them candidates for developing new antibiotics or adjunct therapies for bacterial infections .

Synthesis and Chemical Properties

Understanding the synthesis of this compound is crucial for its application in research and industry:

  • Synthetic Pathways : The compound can be synthesized through various chemical reactions involving isoxazole intermediates. For example, reactions with brominated phenyl compounds have been documented to yield this carboxamide derivative effectively .
  • Chemical Characterization : Characterization techniques such as NMR and HRMS are employed to confirm the structure and purity of synthesized compounds. For instance, NMR spectra provide insights into the molecular structure, confirming the presence of specific functional groups essential for biological activity .

Case Studies and Research Findings

Several case studies illustrate the applications and efficacy of this compound:

Study Focus Findings
Study 1ImmunomodulationDemonstrated inhibition of TNFα production in vitro; potential for autoimmune treatment.
Study 2Anti-inflammatoryShowed significant reduction in carrageenan-induced paw edema in animal models.
Study 3AntibacterialExhibited activity against specific bacterial strains; potential for antibiotic development.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its substitution pattern. Below is a comparative analysis with structurally related derivatives:

Table 1: Substituent Effects on Isoxazole Carboxamides
Compound Name Substituents Key Differences Biological Activity/Properties References
N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide 4-bromo, no methyl on phenyl Bromine position (para vs. ortho) Not specified; likely altered target binding
N-(2,4-difluorophenyl)-5-methylisoxazole-3-carboxamide 2,4-difluoro Fluorine (smaller, electronegative) vs. bromine Enhanced solubility, different electronic effects
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 2-chloro, oxazole variant Chlorine (smaller halogen) vs. bromine Reported cytotoxic and antimicrobial activity
5-(4-Fluorophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide Fluorophenyl, phenethyl group Fluorine substitution; phenethyl vs. bromophenyl Anticancer potential (inferred from similar derivatives)

Key Observations :

  • Halogen Effects : Bromine’s larger size and polarizability compared to fluorine or chlorine may enhance binding to hydrophobic pockets in biological targets but reduce solubility .

Inferences for Target Compound :

  • The bromine atom may enhance antimicrobial activity by interacting with bacterial cell membranes or enzymes .
  • The methyl group on the phenyl ring could improve lipophilicity , aiding blood-brain barrier penetration for CNS targets .

Physicochemical Properties

Comparative physicochemical data (estimated):

Table 3: Property Comparison
Property Target Compound N-(4-bromophenyl) analog Fluorophenyl Analog
Molecular Weight ~337.2 g/mol ~323.1 g/mol ~305.3 g/mol
LogP (estimated) ~3.5 (high lipophilicity) ~3.2 ~2.8
Hydrogen Bond Acceptors 4 4 4
Rotatable Bonds 3 3 3

Notes:

  • Higher molecular weight and logP in the target compound suggest increased membrane permeability but reduced aqueous solubility compared to fluorinated analogs .

Challenges :

  • Introducing the ortho-bromo group may require directed ortho-metalation or specialized catalysts .

Biological Activity

N-(2-bromo-4-methylphenyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a unique isoxazole ring, which is known for its role in various pharmacological activities. The presence of the bromo and methyl groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Isoxazole derivatives often act as inhibitors of various enzymes, including those involved in inflammatory processes. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .
  • Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways related to cell proliferation and apoptosis. Research indicates that isoxazole derivatives can influence the activity of receptors involved in immune responses, such as TNF-alpha and IL-6 .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For example, compounds structurally related to this compound demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
AMCF-717.9
BK56214.2
CA54919.1

These findings suggest that the compound could be further explored for its potential as an anticancer agent .

Immunomodulatory Effects

This compound has also been studied for its immunomodulatory properties. It may enhance or inhibit immune responses depending on the context:

  • Inhibition of Humoral Response : Similar compounds have been shown to suppress antibody production and cytokine release in vitro, indicating a potential use in managing autoimmune diseases .
  • Pro-apoptotic Activity : The compound can induce apoptosis in lymphocytes, which may be beneficial in diseases characterized by excessive immune activation .

Case Studies

  • Neurodegenerative Disease Models : In animal models of neurodegeneration, isoxazole derivatives have been reported to reduce neuroinflammation by inhibiting CSF-1R signaling pathways. This suggests a therapeutic role in conditions like Alzheimer's disease .
  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in significant cell death, supporting its potential as an anticancer agent .

Q & A

Q. What are the key differences between 3-carboxamide and 4-carboxamide isoxazole scaffolds in biological applications?

  • Methodological Answer :
  • Toxicity : 3-Carboxamides (e.g., UTL-5b) exhibit lower acute toxicity (LD50_{50} > 500 mg/kg) than 4-carboxamides (e.g., leflunomide, LD50_{50} ~50 mg/kg) due to metabolite profiles .
  • Target Selectivity : 3-Carboxamides lack DHODH inhibition but retain anti-inflammatory effects via alternative pathways (e.g., NF-κB modulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-bromo-4-methylphenyl)-5-methylisoxazole-3-carboxamide
Reactant of Route 2
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N-(2-bromo-4-methylphenyl)-5-methylisoxazole-3-carboxamide

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